molecular formula C25H30N2O3S B232078 2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone

2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone

Cat. No.: B232078
M. Wt: 438.6 g/mol
InChI Key: SCNTVYLYSGUYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone, commonly known as HPI-140, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. HPI-140 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of HPI-140 is not fully understood. However, studies have suggested that HPI-140 exerts its biological effects by modulating various signaling pathways. HPI-140 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. HPI-140 has also been shown to inhibit the activation of Akt, a signaling protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
HPI-140 has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that HPI-140 inhibits the proliferation and migration of endothelial cells, which play a critical role in angiogenesis. HPI-140 has also been shown to induce apoptosis in cancer cells. In addition, HPI-140 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of HPI-140 is its broad spectrum of biological activities. HPI-140 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a potential therapeutic agent for various diseases. However, one of the major limitations of HPI-140 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on HPI-140. One potential direction is to further investigate the mechanism of action of HPI-140. Understanding the molecular pathways through which HPI-140 exerts its biological effects may lead to the development of more effective therapeutic agents. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of HPI-140 in vivo. This may provide valuable information on the optimal dosing and administration of HPI-140 for therapeutic use. Finally, further studies are needed to evaluate the safety and efficacy of HPI-140 in preclinical and clinical settings.

Synthesis Methods

The synthesis of HPI-140 involves the reaction of 4-(methylsulfonyl)phenylhydrazine with 1,2,3,5,6,7-hexahydro-s-indacen-4-one in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 1-(4-piperazinyl)ethanone to yield HPI-140. The synthesis of HPI-140 has been optimized to yield high purity and high yield.

Scientific Research Applications

HPI-140 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that HPI-140 exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HPI-140 has also been shown to inhibit angiogenesis by suppressing the proliferation and migration of endothelial cells. In addition, HPI-140 has been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

2-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazin-1-yl]-1-(4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C25H30N2O3S/c1-31(29,30)21-10-8-18(9-11-21)24(28)17-26-12-14-27(15-13-26)25-22-6-2-4-19(22)16-20-5-3-7-23(20)25/h8-11,16H,2-7,12-15,17H2,1H3

InChI Key

SCNTVYLYSGUYHY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C4CCCC4=CC5=C3CCC5

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C4CCCC4=CC5=C3CCC5

Origin of Product

United States

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